molecular formula C15H29NO B14352924 N-Ethenyl-N-methyldodecanamide CAS No. 91598-36-6

N-Ethenyl-N-methyldodecanamide

Cat. No.: B14352924
CAS No.: 91598-36-6
M. Wt: 239.40 g/mol
InChI Key: WSMYUMIOCYRPNF-UHFFFAOYSA-N
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Description

N-Ethenyl-N-methyldodecanamide is an organic compound with the molecular formula C15H29NO It is a type of amide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N)

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethenyl-N-methyldodecanamide can be synthesized through several methods. One common approach involves the reaction of dodecanoic acid with N-methylamine to form N-methyldodecanamide. This intermediate is then subjected to a vinylation reaction using acetylene gas under specific conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using automated reactors. The process begins with the esterification of dodecanoic acid, followed by amide formation and subsequent vinylation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethenyl-N-methyldodecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-Ethenyl-N-methyldodecanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethenyl-N-methyldodecanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethenyl-N-methyldodecanamide is unique due to its specific combination of an ethenyl group and a long aliphatic chain. This structure imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it suitable for specialized applications in various fields .

Properties

CAS No.

91598-36-6

Molecular Formula

C15H29NO

Molecular Weight

239.40 g/mol

IUPAC Name

N-ethenyl-N-methyldodecanamide

InChI

InChI=1S/C15H29NO/c1-4-6-7-8-9-10-11-12-13-14-15(17)16(3)5-2/h5H,2,4,6-14H2,1,3H3

InChI Key

WSMYUMIOCYRPNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)C=C

Origin of Product

United States

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